2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride
Description
2-Methylbenzothiazole-6-sulfonyl chloride hydrochloride (CAS: 2006277-66-1) is a benzothiazole derivative characterized by a methyl group at the 2-position and a sulfonyl chloride moiety at the 6-position, with a hydrochloride counterion. This compound is primarily utilized in organic synthesis, particularly as a sulfonating agent for introducing sulfonamide groups into target molecules. Its reactive sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable in pharmaceutical and materials chemistry. The compound is typically supplied as a high-purity powder (≥95%) and is stored under standard laboratory conditions .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-6-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S2.ClH/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCROONYLSNGLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-66-1 | |
| Record name | 6-Benzothiazolesulfonyl chloride, 2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The preparation of 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride involves the synthesis of its precursor, 2-Methylbenzothiazole-6-sulfonyl Chloride. The synthetic route typically includes the sulfonylation of 2-Methylbenzothiazole followed by chlorination. The hydrochloride salt is then formed by treating the sulfonyl chloride with hydrochloric acid.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium complexes. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
2-Methylbenzothiazole-6-sulfonyl chloride hydrochloride serves as an important building block in the synthesis of biologically active compounds. Its derivatives exhibit a wide range of pharmacological activities, including:
- Antimicrobial Activity : Compounds derived from benzothiazole structures have demonstrated significant antibacterial effects. For instance, certain derivatives have shown enhanced inhibitory activity against pathogens such as Vibrio cholerae and Bacillus cereus, surpassing traditional antibiotics like ciprofloxacin .
- Anticancer Properties : Research indicates that benzothiazole derivatives can induce apoptosis in various cancer cell lines. For example, a synthesized compound exhibited an IC50 value of 1.2 nM against SKRB-3 breast cancer cells, indicating potent anticancer activity .
- Neuroprotective Effects : Some benzothiazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. They interact with amyloid fibrils, suggesting a mechanism for inhibiting fibril formation .
Synthetic Applications
The compound is utilized in synthetic organic chemistry for the preparation of various complex molecules:
- Synthesis of Heterocycles : this compound is employed as a reagent in the synthesis of heterocyclic compounds, which are critical in drug development due to their diverse biological activities .
- Solid-Phase Synthesis : This compound has been used in solid-phase synthesis methods to create modified amino acids and peptides, enhancing their chiral purity and biological activity .
Industrial Applications
In addition to its pharmaceutical uses, this compound finds applications in various industrial processes:
- Organic Buffers : It serves as an organic buffer in biochemical applications, providing stability and control over pH levels during reactions .
- Dyes and Pigments : The compound's derivatives are also explored for use in dyes and pigments due to their vibrant colors and stability under various conditions.
Case Study 1: Antimicrobial Activity Evaluation
A series of benzothiazole derivatives were synthesized using this compound as a precursor. Their antibacterial properties were evaluated using the Kirby-Bauer disc diffusion method, revealing several compounds with superior activity against common bacterial strains compared to existing antibiotics.
Case Study 2: Anticancer Efficacy
In vitro studies on synthesized benzothiazole derivatives showed promising results against multiple cancer cell lines. One derivative demonstrated selective toxicity towards HepG2 hepatic carcinoma cells with an IC50 value of 48 nM, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride itself is not well-studied. its derivatives, such as 1-arylsulfonyl-3-piperazinone, act as factor Xa inhibitors. Factor Xa is a key enzyme in the coagulation cascade, and its inhibition prevents the formation of thrombin and subsequent blood clot formation. The molecular targets and pathways involved include the binding of the inhibitor to the active site of factor Xa, blocking its activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity and Functional Groups :
- The sulfonyl chloride group in the target compound distinguishes it from analogs like 6-Methylbenzothiazole (lacking electrophilic substituents) and 4-Methyl-1,3-benzothiazole-2-thiol (nucleophilic thiol group). This makes the target compound highly reactive toward amines and alcohols, facilitating sulfonamide and sulfonate ester synthesis .
- In contrast, 3-Methylbenzothiazolium iodide exhibits ionic character due to its quaternary ammonium structure, enabling applications in fluorescence-based sensing .
Physicochemical Properties: Limited data on the target compound’s melting point or solubility are available in the provided evidence. However, related hydrochlorides (e.g., 3-Methyl-2-benzothiazolinone hydrazone HCl) exhibit high thermal stability (dec. >260°C), suggesting similar robustness for the target compound . 6-Methylquinazoline-2-carboxylic acid hydrochloride (CAS: 1204812-19-0, unrelated to benzothiazoles but a hydrochloride salt) shares storage conditions (4°C), implying that hydrochloride salts generally require refrigeration to prevent decomposition .
Applications: The target compound’s sulfonyl chloride group is critical for synthesizing sulfonamides, widely used in antibiotics and protease inhibitors. In contrast, 3-Methyl-2-benzothiazolinone hydrazone HCl is employed in analytical chemistry for detecting peroxides via colorimetric assays . 4-Methyl-1,3-benzothiazole-2-thiol’s thiol group enables metal coordination, making it useful in catalysis and polymer stabilization .
Research Findings and Data Gaps
- Synthetic Utility : The target compound’s high electrophilicity is advantageous in peptide modification and drug design, as demonstrated by its use in labeling biomolecules .
- Safety Profile: While specific toxicity data are absent in the evidence, 3-Methyl-2-benzothiazolinone hydrazone HCl monohydrate (CAS: 14448-67-0) is labeled as dangerous (UN 2811), suggesting that benzothiazole derivatives with reactive groups may require careful handling .
- Purity Considerations : Variability in purity (95%–97%) among analogs highlights the importance of grade selection for sensitive applications like medicinal chemistry .
Biological Activity
2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride (MBTSC) is a compound that has garnered attention for its diverse biological activities. With the molecular formula C8H7Cl2NO2S2 and a molecular weight of 284.18 g/mol, this compound is primarily utilized in organic synthesis and has shown potential in medicinal chemistry, particularly as a precursor for biologically active derivatives.
Antimicrobial Properties
Research indicates that MBTSC and its derivatives exhibit significant antimicrobial activity. A study synthesized several benzothiazole derivatives, including those based on MBTSC, which were evaluated against various pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results demonstrated that certain derivatives had notable inhibitory effects, suggesting the potential for developing new antimicrobial agents based on the benzothiazole scaffold.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | S. aureus | E. coli | P. aeruginosa | C. tropicalis |
|---|---|---|---|---|
| Standard | +++ | - | +++ | +++ |
| GG4 | +++ | - | - | +++ |
| GG5 | ++ | - | - | ++ |
| GG6 | - | - | - | + |
| GG7 | - | - | - | ++ |
| GG8 | - | - | - | - |
Key: +++ (11-16 mm), ++ (5-10 mm), + (2-5 mm), - (no inhibition) .
The biological activity of MBTSC is largely attributed to its ability to inhibit key enzymes involved in bacterial growth and proliferation. For instance, derivatives like 1-arylsulfonyl-3-piperazinone derived from MBTSC have been identified as factor Xa inhibitors, which play a crucial role in the coagulation cascade. The inhibition of this enzyme prevents thrombin formation, thereby reducing blood clotting risk .
Antitumor Activity
Recent studies have also explored the antitumor potential of benzothiazole derivatives synthesized from MBTSC. These compounds have shown promise in selectively targeting tumor cells while sparing normal tissues. The presence of specific substituents on the benzothiazole ring can enhance antiproliferative activity, making them candidates for further development in cancer therapy .
Table 2: Summary of Biological Activities
Study on Antimicrobial Efficacy
A study conducted on five new benzothiazole derivatives synthesized from MBTSC evaluated their antimicrobial efficacy against various pathogens. The results indicated that compound GG4 exhibited significant activity against both S. aureus and C. tropicalis, highlighting the potential for these compounds in treating infections caused by resistant strains .
Investigation into Antitumor Properties
Another investigation focused on the antitumor properties of modified benzothiazoles derived from MBTSC. The study found that specific modifications increased the selectivity and potency of these compounds against different tumor cell lines, suggesting a promising avenue for cancer treatment development .
Q & A
Q. What are the recommended methods for synthesizing 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves coupling reactions or sulfonation of benzothiazole precursors. A modified procedure from benzothiazole derivative syntheses (e.g., 2-phenacylbenzoxazoles) suggests using sodium hydride as a base in dry toluene under controlled heating (70°C for 12 hours), followed by acid quenching with concentrated HCl to precipitate the product . Optimization strategies include:
- Catalyst loading : Adjusting sodium hydride stoichiometry (e.g., 5:1 molar ratio relative to substrate).
- Temperature control : Maintaining cooling during acid addition (<5°C) to prevent decomposition.
- Recrystallization : Ethanol is effective for purification, improving crystallinity and yield (see Table 1).
Q. Table 1: Synthesis Optimization Parameters
| Variable | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Dry toluene | 65-75 | |
| Acid Quench | HCl (20% aqueous) | 70 | |
| Recrystallization | Ethanol | >90 purity |
Q. How can researchers ensure the purity of this compound, and what analytical techniques are validated for this purpose?
Methodological Answer: Purity validation aligns with pharmacopeial standards (e.g., USP 31/32) for related benzothiazolone hydrazone hydrochlorides, which specify:
- Chromatography : HPLC with UV detection (λ = 254 nm) to resolve impurities.
- Titrimetry : Non-aqueous titration for chloride content determination .
- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, focusing on sulfonyl chloride (–SO₂Cl) and methylbenzothiazole proton signals .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Key safety measures include:
- PPE : Impervious gloves, sealed goggles, and protective clothing to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential HCl gas release.
- Storage : Anhydrous conditions (desiccator) to prevent hydrolysis of the sulfonyl chloride group .
Advanced Research Questions
Q. How does the hydrate vs. anhydrous form of this compound impact its reactivity and stability?
Methodological Answer: The monohydrate form ([38894-11-0]) exhibits lower thermal stability (dec. at 270–276°C) compared to the anhydrous form ([149022-15-1]), which is more reactive in nucleophilic substitutions. Stability studies should include:
- Thermogravimetric Analysis (TGA) : To quantify water content and decomposition thresholds .
- Kinetic Studies : Compare hydrolysis rates in aqueous vs. anhydrous solvents (e.g., acetonitrile) .
Q. What mechanistic pathways explain the hydrolysis or degradation of this compound under varying pH and temperature conditions?
Methodological Answer: The sulfonyl chloride group undergoes pH-dependent hydrolysis:
- Acidic Conditions : Slow protonation of the sulfonate group, limiting hydrolysis.
- Alkaline Conditions : Rapid nucleophilic attack by OH⁻, forming sulfonic acid derivatives.
- Intermediate Identification : Use LC-MS to detect transient species like sulfonic acid intermediates .
Q. Table 2: Hydrolysis Kinetics at Different pH Values
| pH | Temperature (°C) | Half-life (h) | Degradation Product |
|---|---|---|---|
| 2 | 25 | >48 | Minimal change |
| 7 | 25 | 12 | Sulfonic acid derivative |
| 10 | 25 | 0.5 | Complete hydrolysis |
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer: Discrepancies often arise from polymorphic forms or hydrate/anhydrous mixtures. Strategies include:
- DSC Analysis : Differentiate polymorphs via endothermic peaks.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to identify hydrate formation .
- Cross-Validation : Compare NMR data with USP reference standards (e.g., USP 32) .
Q. What strategies mitigate side reactions during functionalization of the sulfonyl chloride group?
Methodological Answer:
- Solvent Choice : Use aprotic solvents (e.g., THF) to minimize hydrolysis.
- Catalyst Screening : Triethylamine enhances nucleophilic substitution efficiency.
- In Situ Monitoring : FTIR to track –SO₂Cl consumption (peaks at 1370 cm⁻¹ and 1170 cm⁻¹) .
Q. How do structural modifications (e.g., methyl group position) influence the compound’s reactivity in heterocyclic coupling reactions?
Methodological Answer: The 6-sulfonyl chloride group’s electron-withdrawing effect activates the benzothiazole ring for electrophilic substitutions. Comparative studies using 3-methyl vs. 6-methyl isomers show:
- Reactivity : 6-methyl derivatives exhibit faster coupling rates due to steric and electronic effects.
- Computational Modeling : DFT calculations predict charge distribution at reaction sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
